4-methoxy-2,5-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-15-13-21(16(2)12-20(15)28-3)29(26,27)24-18-9-5-4-8-17(18)19-14-25-11-7-6-10-22(25)23-19/h4-5,8-9,12-14,24H,6-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXPYKGSQHURBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-2,5-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on diverse scientific studies.
- Molecular Formula : C19H24N4O3S
- Molecular Weight : 388.48 g/mol
- IUPAC Name : this compound
The compound primarily acts as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. By inhibiting CA IX, the compound may disrupt tumor metabolism and promote apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzenesulfonamides exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Study Findings : Compounds similar to the target compound showed IC50 values ranging from 1.52 to 6.31 μM against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7), indicating high selectivity and potency against cancer cells compared to normal cells .
| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| 4e | MDA-MB-231 | 1.52 | 17.5 |
| 4g | MCF-7 | 6.31 | 5.5 |
Induction of Apoptosis
The most active derivative (4e) was found to induce apoptosis significantly in MDA-MB-231 cells, with a noted increase in annexin V-FITC positivity by 22-fold compared to control groups .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antibacterial activity:
- Efficacy Against Bacteria : Compounds similar to the target demonstrated significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with percentages of inhibition reaching up to 80% at specific concentrations .
| Bacterial Strain | Compound | Inhibition (%) at 50 μg/mL |
|---|---|---|
| Staphylococcus aureus | 4e | 80.69 |
| Klebsiella pneumoniae | 4g | 79.46 |
Case Studies
- Triple-Negative Breast Cancer : A series of benzenesulfonamide derivatives were synthesized and tested for their effects on MDA-MB-231 and MCF-7 cell lines. The results indicated that selective CA IX inhibitors could serve as potential therapeutic agents in treating aggressive breast cancers .
- Antibacterial Applications : The compound's derivatives were evaluated for their antimicrobial properties against common pathogens. The findings suggested that these compounds could be developed into effective antibacterial agents due to their ability to inhibit bacterial growth significantly .
Comparison with Similar Compounds
Structural Analogs from the Evidence
2,5-Dimethoxy-N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
- Molecular Formula : C₂₂H₂₁N₃O₄S
- Key Differences :
- Substituents : Two methoxy groups (vs. one methoxy and two methyl groups in the target compound).
- Imidazopyridine : Fully aromatic imidazo[1,2-a]pyridine with an 8-methyl group (vs. partially saturated tetrahydroimidazo[1,2-a]pyridine in the target).
- Aromatic imidazopyridine systems often exhibit higher metabolic clearance than saturated analogs.
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate (1l)
- Molecular Formula : C₃₃H₃₁N₅O₇
- Key Differences: Functional Groups: Cyano (-CN), nitro (-NO₂), and ester (-COOEt) groups (vs. methoxy and methyl groups in the target). Core Structure: A 2-oxo-tetrahydroimidazo[1,2-a]pyridine with a phenethyl substituent.
- Implications: The nitro and cyano groups introduce strong electron-withdrawing effects, altering electronic distribution and reactivity. Higher molecular weight (MW = 633.6 g/mol) may reduce bioavailability compared to the target compound.
Diethyl 3-Benzyl-8-Cyano-7-(4-Nitrophenyl)-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate (2d)
- Molecular Formula : C₃₄H₃₃N₅O₇
- Key Differences :
- Substituents : Benzyl group at position 3 (vs. unsubstituted tetrahydroimidazo in the target).
- Physical Properties : Melting point 215–217°C (vs. undetermined for the target).
- Implications :
- The benzyl group enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility.
Comparative Data Table
Key Research Findings
Metabolic Stability : The tetrahydroimidazo[1,2-a]pyridine core in the target compound likely offers improved metabolic stability over aromatic analogs (e.g., ) due to reduced susceptibility to oxidative metabolism .
Synthetic Accessibility : Analogs with ester or nitro groups (e.g., ) require multi-step syntheses, whereas the target compound’s simpler substituents (methoxy, methyl) might streamline synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
